methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule compound characterized by a complex heterocyclic core structure. The molecule features a tetrahydrothienopyridine scaffold substituted with a methyl carboxylate group, a 4-(N,N-diisobutylsulfamoyl)benzamido moiety, and a hydrochloride counterion.
Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV-Vis) and X-ray crystallography. For instance, SHELX software has been widely used for crystallographic refinement of small molecules, enabling precise determination of bond lengths, angles, and stereochemistry . While direct data for this compound are scarce, analogs with similar scaffolds have been studied for their pharmacokinetic and safety profiles .
Properties
IUPAC Name |
methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O5S2.ClH/c1-16(2)13-28(14-17(3)4)35(31,32)19-9-7-18(8-10-19)23(29)26-24-22(25(30)33-6)20-11-12-27(5)15-21(20)34-24;/h7-10,16-17H,11-15H2,1-6H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSRFGCFTWWCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thieno[2,3-c]pyridine core modified with a sulfonamide group. The molecular formula is C22H32N3O4S·HCl, and its molecular weight is approximately 453.06 g/mol. The presence of the N,N-diisobutylsulfamoyl group is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-c]pyridines exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound's anticancer potential was evaluated using various cancer cell lines. For instance:
- MTT Assay : This assay showed that the compound inhibited cell proliferation in breast (MCF-7) and colon (SW480) cancer cell lines .
- Mechanisms : The proposed mechanisms include induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Sulfamoyl Derivatives : A series of sulfamoyl derivatives were synthesized and tested for their antibacterial properties. The study found that modifications to the sulfamoyl group significantly enhanced antimicrobial activity .
- Antiproliferative Activity Assessment : In a comprehensive evaluation involving multiple cancer cell lines, compounds similar to this compound demonstrated potent antiproliferative effects .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cellular Uptake : The sulfonamide moiety facilitates cellular uptake through specific transporters.
- Enzymatic Interference : It may inhibit enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
- Signal Transduction Modulation : The compound may alter signaling pathways associated with inflammation and cancer progression.
Comparison with Similar Compounds
Key Differences:
| Feature | Target Compound | Analog (CAS: 1215514-80-9) |
|---|---|---|
| Sulfamoyl Group | N,N-Diisobutyl substituents | N-Butyl-N-methyl substituents |
| Carboxylate/Carboxamide | Methyl carboxylate ester | Carboxamide group |
| Molecular Weight | Higher (due to diisobutyl and carboxylate groups) | Lower (carboxamide and smaller alkyl substituents) |
| Solubility | Likely improved aqueous solubility (hydrochloride salt + ester) | Reduced solubility (carboxamide may decrease polarity) |
| Synthetic Complexity | Higher (diisobutyl group introduces steric hindrance) | Moderate (smaller alkyl groups simplify synthesis) |
Pharmacological Implications:
- Carboxylate vs. Carboxamide : The methyl carboxylate ester could serve as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo, whereas the carboxamide in the analog is metabolically stable .
Spectroscopic and Crystallographic Analysis
Both compounds require advanced analytical methods for structural confirmation. For example:
- NMR Spectroscopy: Used to resolve complex splitting patterns in the tetrahydrothienopyridine core and sulfamoyl substituents. Similar protocols to those employed for Zygocaperoside and Isorhamnetin-3-O glycoside (e.g., 1H-NMR and 13C-NMR) are applicable .
- X-ray Crystallography : SHELX software remains a gold standard for refining crystal structures, particularly for resolving steric clashes in bulky substituents like diisobutyl groups .
Q & A
Basic: What are the critical considerations for synthesizing this compound?
Answer:
Synthesis involves multi-step organic reactions, including:
- Amide coupling : Between the tetrahydrothieno-pyridine core and the sulfamoylbenzamide moiety under anhydrous conditions (e.g., using HATU or DCC as coupling agents).
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for solubility and reaction efficiency .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to prevent side reactions .
- Purification : Use flash chromatography or recrystallization to isolate intermediates, followed by HPLC for final purity validation (>95%) .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., diisobutylsulfamoyl group at C4 of benzamide) and assess stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak matching CHNOSCl) .
- HPLC with UV/Vis detection : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) .
Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved?
Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the diisobutylsulfamoyl group) by cooling samples to -20°C .
- 2D experiments (COSY, NOESY) : Assign overlapping proton signals (e.g., tetrahydrothieno-pyridine protons) and confirm spatial proximity of substituents .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent volume) to identify optimal conditions .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) and reduce batch variability .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction completion in real time .
Basic: What functional groups dictate the compound’s reactivity?
Answer:
- Sulfamoyl group (N,N-diisobutyl) : Prone to nucleophilic substitution under basic conditions (e.g., with amines or alkoxides) .
- Tetrahydrothieno-pyridine core : Susceptible to oxidation at sulfur; use inert atmospheres (N/Ar) during synthesis .
- Ester group (methyl carboxylate) : Hydrolyzes to carboxylic acid in aqueous basic environments; avoid prolonged exposure .
Advanced: How to predict and validate biological target engagement?
Answer:
- In silico docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) for top candidates (e.g., MAPK or PI3K isoforms) .
- Cellular assays : Test inhibitory activity in HEK293 or CHO cells transfected with target receptors; include positive/negative controls (e.g., known inhibitors) .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
- Salt formation : Synthesize a mesylate or citrate salt to improve hydrophilicity .
- Nanoparticle encapsulation : Formulate with PEGylated liposomes to enhance bioavailability .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM or DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How to resolve discrepancies between computational and experimental LogP values?
Answer:
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) with HPLC quantification .
- Parameter adjustment : Refine computational models (e.g., in ChemAxon or ACD/Labs) using experimental data to improve predictive accuracy .
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Answer:
- Strict QC protocols : Enforce HPLC purity thresholds (>98%) and NMR consistency checks for each batch .
- Bioactivity normalization : Include reference standards (e.g., IC values from a master batch) in each assay .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
